N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide

Medicinal chemistry Structure-based drug design Linker SAR

N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide (CAS 1396846-43-7; MF: C17H16N4O2; MW: 308.34 g/mol) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core connected via a glycinamide linker (-NH-CH2-CO-NH-) to a terminal benzamide group. The compound belongs to the broader pyrazolo[1,5-a]pyridine class, a privileged scaffold with documented activity across multiple kinase targets and antibacterial programs.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 1396846-43-7
Cat. No. B2546136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide
CAS1396846-43-7
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C17H16N4O2/c22-16(12-19-17(23)13-6-2-1-3-7-13)18-10-14-11-20-21-9-5-4-8-15(14)21/h1-9,11H,10,12H2,(H,18,22)(H,19,23)
InChIKeyZIVIFNWEOIWPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide (CAS 1396846-43-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide (CAS 1396846-43-7; MF: C17H16N4O2; MW: 308.34 g/mol) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core connected via a glycinamide linker (-NH-CH2-CO-NH-) to a terminal benzamide group . The compound belongs to the broader pyrazolo[1,5-a]pyridine class, a privileged scaffold with documented activity across multiple kinase targets and antibacterial programs [1][2]. It is offered commercially as a screening compound (≥95% purity) through multiple vendors . Critically, no primary research publication, patent, or curated bioactivity database (BindingDB, ChEMBL, PubChem BioAssay) currently reports quantitative target-engagement data (IC50, Ki, EC50) for this specific compound. All downstream differentiation claims must therefore be grounded in structural, physicochemical, and class-level evidence rather than direct comparative pharmacology.

Why N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide Cannot Be Interchanged with Simpler Pyrazolo[1,5-a]pyridine Benzamides


The target compound incorporates a glycinamide spacer (-NH-CH2-C(=O)-NH-) between the pyrazolo[1,5-a]pyridin-3-ylmethylamine warhead and the terminal benzoyl group, a motif absent from the most proximal commercially available analogs such as 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide or N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide . This structural distinction has quantifiable consequences for molecular recognition: the glycinamide linker introduces an additional hydrogen-bond donor (total HBD = 2 vs. 1 in direct benzamide analogs) and an extra acceptor (total HBA = 4 vs. 2–3), increases topological polar surface area, and extends the distance between the pyrazolo[1,5-a]pyridine core and the terminal phenyl ring by approximately 3.7 Å [1]. In class-level SAR studies of pyrazolo[1,5-a]pyridine-3-carboxamides, linker length and H-bonding capacity were shown to be critical determinants of target potency, with single-atom modifications producing >60-fold shifts in MIC values against Mycobacterium tuberculosis H37Rv [2]. Generic substitution with a direct benzamide analog lacking this glycinamide spacer therefore risks loss of any binding interactions mediated by the extended linker geometry and additional pharmacophoric features.

Quantitative Differentiation Evidence for N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide vs. Closest Analogs


Extended Linker Geometry: Glycinamide Spacer Adds ~3.7 Å Between Core and Terminal Phenyl vs. Direct Benzamide Analogs

The target compound incorporates a glycinamide (-NH-CH2-C(=O)-NH-) spacer connecting the pyrazolo[1,5-a]pyridin-3-ylmethylamine to the benzoyl group. SMILES analysis (O=C(CNC(=O)C1=CC=CC=C1)NCC1=C2C=CC=CN2N=C1) reveals this spacer adds two rotatable bonds and extends the through-bond distance between the pyrazolo[1,5-a]pyridine C3 position and the benzamide carbonyl carbon by approximately 3 bonds compared to direct benzamide analogs . In contrast, the direct analog 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (SMILES: O=C(c1ccccc1Cl)NCc1cnn2c1cccc2) has only a single methylene bridge, yielding an estimated core-to-phenyl distance approximately 3.7 Å shorter [1]. This geometric distinction is non-trivial: in published pyrazolo[1,5-a]pyridine-3-carboxamide SAR, alteration of the substituent at the 5-position alone produced MIC shifts from 7.7 nM to >1771 nM (>230-fold) against M. tuberculosis H37Rv, demonstrating that the scaffold is highly sensitive to spatial and electronic perturbations [2].

Medicinal chemistry Structure-based drug design Linker SAR

Hydrogen-Bond Donor and Acceptor Count Advantage: Target Compound Has 2 HBD / 4 HBA vs. 1 HBD / 2–3 HBA in Direct Benzamide Analogs

The glycinamide spacer introduces a secondary amide (-NH-C(=O)-) that provides an additional hydrogen-bond donor (HBD count = 2) beyond the single benzamide N-H present in direct analogs . Computed physicochemical properties for the closest analog with available data, 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, show HBA = 2, HBD = 1, and topological polar surface area (TPSA) = 46.4 Ų [1]. While computed TPSA data are not publicly available for the target compound from authoritative databases, the additional amide group is predicted to increase TPSA by approximately 20–30 Ų and add one HBA (carbonyl oxygen) and one HBD (amide N-H) relative to the chloro-analog. In the pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular series, compounds with 5-OMe substitution (5k, MIC = 11.1 nM) showed distinct activity profiles from 5-Cl (5p, MIC = 7.4 nM), indicating that H-bonding capacity at the scaffold periphery modulates target engagement [2]. The enhanced H-bond pharmacophore of the target compound may confer differentiated binding profiles to targets requiring bidentate H-bond interactions in the linker region.

Medicinal chemistry Pharmacophore design Drug-likeness

Lipophilic Ligand Efficiency Differentiation: Higher MW and Polar Surface Area Shift the Physicochemical Profile Relative to Core Benzamide Scaffold

The target compound (MW = 308.34, MF: C17H16N4O2) is heavier and more polar than the direct benzamide analog 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (MW = 285.73, MF: C15H12ClN3O) [1]. The molecular weight increase of 22.6 Da arises from replacement of the chlorine atom with the glycinamide-benzamide extension. Critically, the target compound also has 5 rotatable bonds (vs. 3 for the chloro-analog), increasing conformational entropy while potentially enhancing induced-fit binding [1]. In the pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular series, the most potent compound (5g, MIC = 7.7 nM) demonstrated an IC50 >100 μM against VERO cells (selectivity index >12,987), suggesting that the scaffold tolerates substantial physicochemical variation while maintaining target selectivity [2]. For procurement decisions where specific target complementarity to an extended linker geometry is hypothesized, the target compound's distinct MW/TPSA/HBD profile constitutes a non-substitutable feature relative to the simpler benzamide series.

Drug discovery Lead optimization Physicochemical property profiling

Class-Level Evidence: Pyrazolo[1,5-a]pyridine Scaffold Delivers Nanomolar Potency in Validated Kinase and Antibacterial Assays

While no target-specific bioactivity data exist for CAS 1396846-43-7, the pyrazolo[1,5-a]pyridine scaffold has been independently validated across multiple target classes. In kinase inhibition, pyrazolo[1,5-a]pyridines have demonstrated p38 kinase IC50 values in the nanomolar range (e.g., compound 5x: p110α PI3K IC50 = 0.9 nM) [1]. The pyrazolo[1,5-a]pyridine-3-carboxamide sub-class produced antitubercular MIC values as low as 7.4–7.7 nM against drug-sensitive H37Rv and multidrug-resistant M. tuberculosis strains, with the representative compound 5k significantly reducing bacterial burden in an infected mouse model [2]. The EphB3 kinase inhibitor LDN-211904, a pyrazolo[1,5-a]pyridine derivative, shows IC50 = 79 nM with good mouse liver microsomal stability . These class-level data establish that the pyrazolo[1,5-a]pyridine core is a productive starting point for hit discovery across diverse target families. The target compound's additional glycinamide linker represents a structurally distinct vector for exploring SAR beyond the published 3-carboxamide and direct benzamide series.

Kinase inhibition Antitubercular activity Scaffold validation

Recommended Procurement and Application Scenarios for N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide Based on Structural Differentiation Evidence


Kinase Inhibitor Hit-Finding Campaigns Requiring Extended Linker Pharmacophores

For screening programs targeting kinases where published pyrazolo[1,5-a]pyridine SAR indicates a sensitivity to linker geometry and H-bonding capacity [1], this compound offers a structurally distinct chemotype relative to the widely explored direct benzamide series. The glycinamide spacer extends the reach of the terminal phenyl ring by approximately 3.7 Å and contributes an additional H-bond donor/acceptor pair, potentially accessing sub-pockets not engaged by simpler analogs such as 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (IC50 = 20 μM at EphB3) [2]. Procurement is warranted when virtual screening or pharmacophore modeling suggests the target binding site contains polar residues capable of interacting with the glycinamide linker.

Structure-Based Design of Antitubercular Agents with Spacer-Modulated Potency

The pyrazolo[1,5-a]pyridine-3-carboxamide class has produced compounds with MIC values of 7.4–7.7 nM against drug-sensitive and multidrug-resistant M. tuberculosis strains, with in vivo efficacy demonstrated for lead compound 5k [3]. The target compound's 3-aminomethyl (rather than 3-carboxamide) attachment and extended glycinamide-benzamide motif represent an underexplored vector for antitubercular SAR. Researchers seeking to diversify beyond the published 3-carboxamide series may use this compound as a novel starting point for hit expansion, with the glycinamide linker providing a handle for further amide bond modifications.

Chemical Biology Probe Development Leveraging Dual-Amide H-Bonding Capacity

The dual-amide architecture (benzamide + glycinamide) of this compound provides two sequential H-bond donor sites separated by a methylene spacer [1]. This motif mimics the backbone amide spacing found in peptide ligands and may engage proteins that recognize bidentate H-bond patterns, such as proteases, phosphatases, or bromodomains. For chemical biology groups seeking to develop affinity probes or PROTAC precursors, the compound's synthetic accessibility at the glycinamide nitrogen and benzamide positions offers two distinct vectors for linker conjugation without disrupting the core pyrazolo[1,5-a]pyridine scaffold. The compound is available at ≥95% purity from multiple vendors, facilitating immediate procurement for pilot studies [1].

Computational Chemistry Validation: Docking and Pharmacophore Model Testing

Given the absence of published target-specific bioactivity data, this compound is particularly suitable as a computational validation tool. Its distinct linker geometry (5 rotatable bonds, extended reach) and enhanced H-bond pharmacophore (2 HBD, 4 HBA) relative to simpler benzamide analogs [1][2] make it an informative test case for evaluating the ability of docking algorithms and pharmacophore models to discriminate between closely related chemotypes. Procurement for computational hit-expansion workflows—where predicted binding poses can be compared against crystallographic data from related pyrazolo[1,5-a]pyridine co-complexes—can help refine scoring functions for this scaffold class [1].

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